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molecular formula C11H16O B8560086 (3,5-Diethylphenyl)methanol

(3,5-Diethylphenyl)methanol

Cat. No. B8560086
M. Wt: 164.24 g/mol
InChI Key: UPAGPHGQGBPOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759340B2

Procedure details

To a cooled (dry ice) mixture of 3,5-dibromobenzyl alcohol (1 g, 3.8 mmol) and PdCl2(dppf) [0.07 eq] in dry THF (10 mL) was added 1.1 M Et2Zn (15 mL, 16 mmol, 4.4 eq). The resulting mixture was allowed to warm to RT, stirred at 45° C. (programmed block temperature, overnight). To bring the reaction to completion (disappearance of both starting material and monoalkylated product) additional 1.1 M Et2Zn (10 mL, 11 mmol, 2.9 eq) was added with continued stirring at 45° C. (again overnight). After cooling, the reaction mixture was then added to a stirred mixture of dilute HCl and heptane/EtOAc (2:1; ˜200 mL), and the organic layer was dried (Na2SO4), filtered, and evaporated. Chromatography (10% EtOAc/heptane) gave 0.33 g (yield of 53%) of title product. 1H NMR (300 MHz, CDCl3) δ 1.22 (t, 6H), 1.65 (br s, 1H), 2.61 (q, 4H), 4.66 (s, 2H), 6.95-7.05 (m, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
heptane EtOAc
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
EtOAc heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
53%

Identifiers

REACTION_CXSMILES
[C:1](=[O:3])=O.Br[C:5]1[CH:6]=[C:7]([CH:10]=[C:11](Br)C=1)[CH2:8]O.[Zn](CC)CC.Cl.[CH2:20]1[CH2:24]O[CH2:22][CH2:21]1>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].CCOC(C)=O.CCCCCCC>[CH2:21]([C:20]1[CH:24]=[C:5]([CH2:1][OH:3])[CH:6]=[C:7]([CH2:10][CH3:11])[CH:8]=1)[CH3:22] |f:5.6.7.8,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(CO)C=C(C1)Br
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[Zn](CC)CC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
[Zn](CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
heptane EtOAc
Quantity
200 mL
Type
solvent
Smiles
CCCCCCC.CCOC(=O)C
Step Five
Name
EtOAc heptane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at 45° C. (programmed block temperature, overnight)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a cooled
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
with continued stirring at 45° C. (again overnight)
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C=1C=C(C=C(C1)CC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.33 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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